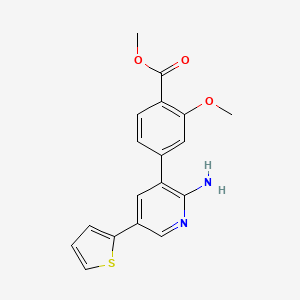
Methyl 4-(2-amino-5-thiophen-2-ylpyridin-3-yl)-2-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-amino-5-thiophen-2-ylpyridin-3-yl)-2-methoxybenzoate is a complex organic compound that belongs to the class of thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-amino-5-thiophen-2-ylpyridin-3-yl)-2-methoxybenzoate typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of thiophene with a halogenated pyridine derivative in the presence of a palladium catalyst. The reaction conditions usually require a base, such as sodium carbonate, and a solvent like toluene or water.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and optimized reaction conditions can help achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(2-amino-5-thiophen-2-ylpyridin-3-yl)-2-methoxybenzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: Methyl 4-(2-amino-5-thiophen-2-ylpyridin-3-yl)-2-methoxybenzoate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their anti-inflammatory and antioxidant properties.
Medicine: In the medical field, this compound and its derivatives are being explored for their therapeutic potential. Research has indicated that they may have applications in treating various diseases, including cancer and neurodegenerative disorders.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and photovoltaic devices. Its unique electronic properties make it suitable for use in electronic applications.
Mechanism of Action
The mechanism by which Methyl 4-(2-amino-5-thiophen-2-ylpyridin-3-yl)-2-methoxybenzoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory properties may be attributed to the inhibition of certain enzymes or signaling pathways involved in the inflammatory response. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Methyl 4-(2-amino-5-phenylpyridin-3-yl)-2-methoxybenzoate
Methyl 4-(2-amino-5-thiophen-2-ylpyridin-3-yl)-3-methoxybenzoate
Methyl 4-(2-amino-5-thiophen-2-ylpyridin-3-yl)-2-hydroxybenzoate
Uniqueness: Methyl 4-(2-amino-5-thiophen-2-ylpyridin-3-yl)-2-methoxybenzoate stands out due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic effects.
Properties
Molecular Formula |
C18H16N2O3S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
methyl 4-(2-amino-5-thiophen-2-ylpyridin-3-yl)-2-methoxybenzoate |
InChI |
InChI=1S/C18H16N2O3S/c1-22-15-9-11(5-6-13(15)18(21)23-2)14-8-12(10-20-17(14)19)16-4-3-7-24-16/h3-10H,1-2H3,(H2,19,20) |
InChI Key |
WIQZAXHSTHZWTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(N=CC(=C2)C3=CC=CS3)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















